Lumeton forte
Overview
Description
Chlortoluron-mecoprop mixture is a bioactive chemical compound used primarily in agricultural settings. It is a combination of two herbicides: chlortoluron and mecoprop. Chlortoluron is a phenylurea herbicide, while mecoprop is a chlorophenoxy herbicide. This mixture is effective in controlling a wide range of broadleaf weeds and grasses in cereal crops such as wheat and barley .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Chlortoluron: : The synthesis of chlortoluron involves the reaction of a substituted aryl amine (aniline) with phosgene to form its isocyanate derivative. This is then reacted with dimethylamine to produce the final product .
Reaction: [ \text{Aryl-NH}_2 + \text{COCl}_2 \rightarrow \text{Aryl-NCO} ] [ \text{Aryl-NCO} + \text{NH(CH}_3\text{)}_2 \rightarrow \text{Aryl-NHCON(CH}_3\text{)}_2 ]
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Mecoprop: : Mecoprop is synthesized through the chlorination of phenoxyacetic acid, followed by esterification and subsequent hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of chlortoluron and mecoprop involves large-scale chemical synthesis using the above-mentioned reactions. The processes are optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Reduction: Mecoprop can undergo reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products
Chlortoluron: Oxidative N-demethylation produces less phytotoxic derivatives.
Mecoprop: Substitution reactions can yield various esterified or hydroxylated products.
Scientific Research Applications
Chlortoluron-mecoprop mixture has several applications in scientific research:
Mechanism of Action
Chlortoluron
Chlortoluron inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow from Q_A to Q_B. This interruption in the photosynthetic electron transport chain ultimately leads to plant death .
Mecoprop
Mecoprop acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death .
Comparison with Similar Compounds
Similar Compounds
Diuron: Another phenylurea herbicide with a similar mechanism of action to chlortoluron.
2,4-D: A chlorophenoxy herbicide similar to mecoprop, widely used for broadleaf weed control.
Uniqueness
The combination of chlortoluron and mecoprop in a single mixture provides a broader spectrum of weed control compared to using either compound alone. This synergistic effect makes the mixture particularly effective in agricultural settings .
Properties
CAS No. |
37341-10-9 |
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Molecular Formula |
C20H24Cl2N2O4 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanoic acid;3-(3-chloro-4-methylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C10H13ClN2O.C10H11ClO3/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3;1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h4-6H,1-3H3,(H,12,14);3-5,7H,1-2H3,(H,12,13) |
InChI Key |
ROGAZCSFJFDQIC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl.CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl.CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chlortoluron-mecoprop mixt. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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